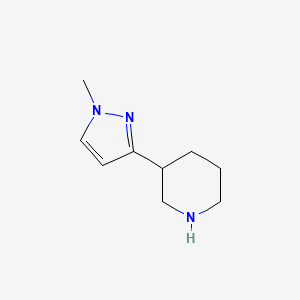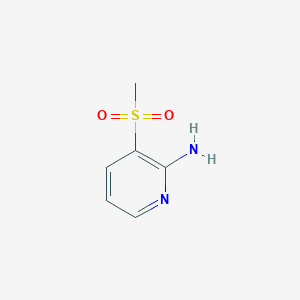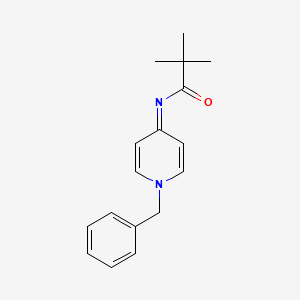
3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-methyl-1H-pyrazol-3-yl)piperidine” is a chemical compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis process for a similar compound, “1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine”, involves the use of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring and a pyrazole ring . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, are known to participate in various chemical reactions. These reactions include multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination .
Applications De Recherche Scientifique
1. Role in Structure-Activity Relationships of Pyrazole Derivatives
The exploration of pyrazole derivatives as cannabinoid receptor antagonists sheds light on the structural prerequisites for achieving potent and selective brain cannabinoid CB1 receptor antagonistic activity. The findings indicate that a para-substituted phenyl ring, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are crucial. The detailed study of these compounds aids in understanding cannabinoid receptor binding sites and developing pharmacological probes potentially useful in counteracting the adverse effects of cannabinoids (Lan et al., 1999).
2. Antibacterial and Antimalarial Properties of Pyrazole-incorporated Fused Pyran Motifs
A novel series of fused pyran derivatives, synthesized under microwave irradiation, demonstrated significant in vitro antibacterial activity against pathogenic strains of bacteria and fungi, antituberculosis activity against Mycobacterium tuberculosis H37Rv, and antimalarial activity against Plasmodium falciparum. These findings suggest the potential of these compounds in treating infectious diseases (Kalaria et al., 2014).
3. Exploration as Antiviral and Cytotoxic Agents
Certain α, β-unsaturated ketones and their corresponding fused pyridines, featuring the pyrazole framework, were synthesized and evaluated for their in vitro antiviral and antitumor activities. These compounds, particularly those forming the pyrano[3,2-c]pyridines heterocyclic system, displayed broad-spectrum antitumor activity, underscoring their potential in cancer treatment (El-Subbagh et al., 2000).
4. Inhibition of Aurora Kinase for Cancer Treatment
An Aurora kinase inhibitor, comprising the pyrazole-piperidine structure, demonstrates potential in treating cancer by inhibiting Aurora A. This compound's structure and pharmacological profile offer insights into designing more effective cancer therapeutics (ヘンリー,ジェームズ, 2006).
5. Development of High-Affinity Ligands for Dopamine Receptors
Research into 4-heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor identified compounds with significant selectivity and affinity. These findings contribute to our understanding of dopamine receptor pharmacology and offer a pathway to developing novel therapeutics for psychiatric disorders (Rowley et al., 1997).
Mécanisme D'action
While the specific mechanism of action for “3-(1-methyl-1H-pyrazol-3-yl)piperidine” is not available, similar compounds such as “1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine” are used as intermediates to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Safety and Hazards
While specific safety and hazard information for “3-(1-methyl-1H-pyrazol-3-yl)piperidine” is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled .
Orientations Futures
Future research directions could involve the development of new synthesis methods for “3-(1-methyl-1H-pyrazol-3-yl)piperidine” and its derivatives, as well as exploring their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Propriétés
IUPAC Name |
3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-6-4-9(11-12)8-3-2-5-10-7-8/h4,6,8,10H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZYWVNRQVVCJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367977-59-0 |
Source


|
| Record name | 3-(1-methyl-1H-pyrazol-3-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2874926.png)

![1,7-dimethyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2874931.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2874932.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2874934.png)






